1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one is a compound that belongs to the benzimidazole class of organic heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The presence of trifluoromethoxy and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable target for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethoxy reagents such as trifluoromethoxy benzene or trifluoromethoxy aniline under electrophilic aromatic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and sulfonates are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups enhance the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole class, known for its broad range of biological activities.
Trifluoromethyl Benzimidazole: A similar compound with trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
Trifluoromethoxy Benzimidazole: Another similar compound with trifluoromethoxy groups, studied for its unique chemical properties.
Uniqueness
1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which enhance its chemical stability and biological activity. This dual substitution pattern distinguishes it from other benzimidazole derivatives and makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H8F6N2O2 |
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Molecular Weight |
362.23 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H8F6N2O2/c16-14(17,18)8-1-6-12-11(7-8)22-13(24)23(12)9-2-4-10(5-3-9)25-15(19,20)21/h1-7H,(H,22,24) |
InChI Key |
NZCIERGEBDRVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O)OC(F)(F)F |
Origin of Product |
United States |
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